3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
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Overview
Description
3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound with the molecular formula C29H49N3O4S. It is a unique chemical structure that combines an amino group, a pyrazole ring, and a benzenesulfonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, sulfonating agents, and long-chain alkyl halides .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted sulfonic acids. These products can be further utilized in various chemical and industrial applications .
Scientific Research Applications
3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
- 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Uniqueness
3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is unique due to its long icosyl chain, which imparts distinct physicochemical properties. This long-chain structure can influence the compound’s solubility, stability, and interaction with biological membranes, making it a valuable molecule for specialized applications .
Properties
Molecular Formula |
C29H49N3O4S |
---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
3-amino-4-(3-icosyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C29H49N3O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-23-29(33)32(31-25)28-22-21-26(24-27(28)30)37(34,35)36/h21-22,24H,2-20,23,30H2,1H3,(H,34,35,36) |
InChI Key |
PADURSPJUMDAOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
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